Diisodecyl-1,2-cyclobutanedicarboxylate
Description
Structure
2D Structure
Properties
CAS No. |
64011-40-1 |
|---|---|
Molecular Formula |
C26H48O4 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
bis(8-methylnonyl) cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C26H48O4/c1-21(2)15-11-7-5-9-13-19-29-25(27)23-17-18-24(23)26(28)30-20-14-10-6-8-12-16-22(3)4/h21-24H,5-20H2,1-4H3 |
InChI Key |
UMYXQNSTAYTVQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1CCC1C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Diisodecyl 1,2 Cyclobutanedicarboxylate
Approaches to 1,2-Cyclobutanedicarboxylic Acid Precursors
The formation of the 1,2-disubstituted cyclobutane (B1203170) ring is a key challenge in organic synthesis due to the inherent ring strain of the four-membered system. baranlab.org Strategies are broadly categorized into direct cyclization methods, which construct the ring and install the functional groups concurrently, and derivatization methods, which modify a pre-existing cyclobutane core.
Direct Cyclization Strategies for Cyclobutane Ring Formation
Direct cyclization approaches aim to build the cyclobutane ring from acyclic precursors in a single or a few concerted steps. These methods are often valued for their efficiency in rapidly assembling the core structure.
Photochemical [2+2] cycloaddition is a powerful and widely used method for constructing cyclobutane rings. researchgate.net This reaction involves the union of two unsaturated molecules, typically alkenes, under ultraviolet (UV) irradiation to form a four-membered ring. baranlab.orglibretexts.org The process is particularly effective for creating strained ring systems and can establish up to four new stereocenters in a single step. orgsyn.org
The vast majority of these reactions proceed through the excitation of one of the alkene partners to its triplet state, which then adds to the ground state of the second alkene in a stepwise fashion via a 1,4-diradical intermediate. baranlab.org For the synthesis of 1,2-cyclobutanedicarboxylate precursors, this typically involves the photodimerization of α,β-unsaturated esters or acids. A classic example is the cycloaddition of cinnamic acid derivatives, which yields truxinates and truxillates—isomeric forms of diphenylcyclobutane-1,2-dicarboxylic acid. orgsyn.org
Another approach involves the reaction between different alkenes. For instance, the cycloaddition of maleimides with alkenes can produce cyclobutane bicyclic scaffolds. nih.gov While N-alkyl maleimides can be directly excited by UVA light, N-aryl maleimides often require a photosensitizer. nih.gov Furthermore, Lewis acid-catalyzed [2+2] cycloadditions between fumaric or maleic esters and ketene (B1206846) acetals can produce cyclobutane-1,2-dicarboxylic esters with a degree of stereoselectivity. google.com
| Reaction Type | Substrates | Conditions | Key Features | Reference |
|---|---|---|---|---|
| Photodimerization | Cinnamic Acid Derivatives | UV Irradiation | Forms diphenylcyclobutane-1,2-dicarboxylic acid isomers (truxinates). | orgsyn.org |
| Cross-Cycloaddition | N-Alkyl Maleimides + Alkenes | UVA LED Irradiation (catalyst-free) | Good yields and stereoselectivity for bicyclic systems. | nih.gov |
| Catalyzed Cycloaddition | Fumaric/Maleic Esters + Ketene Acetals | Lewis Acid (e.g., R₂AlCl) and a sterically hindered base | Can achieve stereoselective synthesis of trans-1,2-dicarboxylic esters. | google.com |
Intramolecular ring closure involves the formation of the cyclobutane ring from a single, open-chain precursor. This strategy relies on creating a bond between the first and fourth carbons of a suitable chain. One established method involves the hydrolysis of 1,2-dicyanocyclobutanes. These dicyanide precursors can be synthesized from the dimerization of acrylonitrile (B1666552). google.com The subsequent hydrolysis under controlled conditions can yield the dicarboxylic acid. For example, reacting cis-1,2-dicyanocyclobutane with sulfuric acid monohydrate followed by hydrolysis specifically produces cis-cyclobutane-1,2-dicarboxylic acid. google.com This specificity is notable because hydrolysis with other acids, like hydrochloric acid, tends to convert both cis and trans dicyanides into the more thermodynamically stable trans-dicarboxylic acid. google.com
Another intramolecular approach is the Prins-type cyclization. For example, a Lewis acid-catalyzed cycloisomerization of alkylidenecyclopropane acylsilanes can proceed through a tandem sequence involving Prins addition, ring expansion, and a 1,2-silyl shift to generate fused cyclobutane ring systems. nih.gov While more complex, these methods highlight advanced strategies for constructing substituted cyclobutanes.
| Precursor Type | Reagents/Conditions | Product | Key Features | Reference |
|---|---|---|---|---|
| cis-1,2-Dicyanocyclobutane | 1. Sulfuric acid monohydrate 2. Hydrolysis | cis-Cyclobutane-1,2-dicarboxylic acid | Stereospecific; avoids isomerization to the trans product. | google.com |
| trans-1,2-Dicyanocyclobutane | Acid-mediated hydrolysis (e.g., in mesitylene (B46885) with H₂O) | trans-Cyclobutane-1,2-dicarboxylic acid | Hydrolysis first yields the anhydride (B1165640), which is then converted to the diacid. | smolecule.com |
Derivatization from Related Cyclobutane Carboxylic Acids
This approach begins with a pre-formed cyclobutane ring that already possesses some of the required functionality. The synthesis is then completed by modifying or adding functional groups to arrive at the 1,2-dicarboxylic acid structure.
Although the target is the 1,2-isomer, the synthesis of 1,1-cyclobutanedicarboxylic acid is a classic and highly illustrative method for creating a dicarboxylated cyclobutane ring. The most common route involves the condensation of diethyl malonate or a similar malonic ester with a 1,3-dihalopropane, typically trimethylene bromide (1,3-dibromopropane). orgsyn.org
The reaction is a tandem alkylation. A base, such as sodium ethoxide, is used to deprotonate the malonic ester, forming a nucleophilic enolate. This enolate attacks one end of the trimethylene bromide in an Sₙ2 reaction. A second equivalent of base then deprotonates the resulting intermediate, which subsequently undergoes an intramolecular Sₙ2 reaction to close the four-membered ring. The resulting product, diethyl 1,1-cyclobutanedicarboxylate, is then hydrolyzed under acidic or basic conditions to yield 1,1-cyclobutanedicarboxylic acid. orgsyn.orgevitachem.com
| Step | Reactants | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1. Cyclization | Ethyl malonate + Trimethylene bromide | Sodium ethoxide in ethanol | Ethyl 1,1-cyclobutanedicarboxylate | orgsyn.org |
| 2. Hydrolysis | Ethyl 1,1-cyclobutanedicarboxylate | Potassium hydroxide, followed by acidification | 1,1-Cyclobutanedicarboxylic acid | orgsyn.org |
A direct and effective method for synthesizing 1,2-cyclobutanedicarboxylic acid involves the chemical conversion of other 1,2-disubstituted cyclobutanes. The hydrolysis of 1,2-dicyanocyclobutane is a prime example of this strategy. As mentioned previously, this dinitrile can be obtained from acrylonitrile and exists as both cis and trans isomers, which can be separated. google.com
The stereochemical outcome of the hydrolysis is highly dependent on the reaction conditions. Hydrolysis of cis-1,2-dicyanocyclobutane using sulfuric acid monohydrate preserves the stereochemistry to yield the cis-diacid. google.com In contrast, using hydrochloric acid for the hydrolysis of either the cis or trans dicyanide leads predominantly to the trans-diacid, as the cis-acid isomerizes to the more stable trans form under these conditions. google.com
Another potential, though less direct, pathway involves the functionalization of cyclobutanecarboxylic acid. This mono-acid can be prepared via the decarboxylation of 1,1-cyclobutanedicarboxylic acid by heating it to around 160°C. chemicalbook.com The introduction of a second carboxyl group at the adjacent position would require a multi-step sequence, making it a more synthetically demanding route compared to direct cyclization or dinitrile hydrolysis.
| Starting Material | Reagents/Conditions | Product | Key Outcome | Reference |
|---|---|---|---|---|
| cis-1,2-Dicyanocyclobutane | H₂SO₄·H₂O, then hydrolysis | cis-Cyclobutane-1,2-dicarboxylic acid | Stereochemistry is retained. | google.com |
| cis- or trans-1,2-Dicyanocyclobutane | Concentrated HCl, heat | trans-Cyclobutane-1,2-dicarboxylic acid | Isomerization to the more stable trans product occurs. | google.com |
| 1,1-Cyclobutanedicarboxylic acid | Heat (~160°C) | Cyclobutanecarboxylic acid | Decarboxylation to the mono-acid. | chemicalbook.com |
Esterification Reactions with Isodecyl Alcohols
The core of Diisodecyl-1,2-cyclobutanedicarboxylate synthesis lies in the esterification reaction between the 1,2-cyclobutanedicarboxylate moiety and isodecyl alcohol. This process typically involves heating the dicarboxylic acid or its anhydride with the alcohol in the presence of an acid catalyst. chemguide.co.uk The reaction is an equilibrium process, and various strategies are employed to drive it towards the formation of the desired diester. chemistrysteps.commasterorganicchemistry.com
The reaction can be represented as: 1,2-Cyclobutanedicarboxylic Acid + 2 Isodecyl Alcohol ⇌ this compound + 2 H₂O
Alternatively, starting with the anhydride: 1,2-Cyclobutanedicarboxylic Anhydride + 2 Isodecyl Alcohol → this compound + H₂O
The use of the anhydride is often preferred as it is a less reversible reaction. chemguide.co.uk
Esterification involving long-chain and branched alcohols like isodecyl alcohol presents specific challenges, such as steric hindrance and the need for effective water removal to drive the reaction to completion. srce.hr Optimized protocols are therefore crucial for maximizing the yield and purity of this compound.
A common and effective method is the Fischer-Speier esterification , which is an acid-catalyzed reaction. patsnap.comorganic-chemistry.org To optimize this process, several techniques are implemented:
Excess Reactant: Using a stoichiometric excess of the more readily available or lower-cost reactant, typically the isodecyl alcohol, can shift the equilibrium towards the product side, increasing the yield of the diester. chemistrysteps.commasterorganicchemistry.com
Azeotropic Water Removal: The water produced during the reaction can be continuously removed from the reaction mixture. This is often achieved by adding a solvent that forms an azeotrope with water, such as toluene (B28343) or xylene. The azeotrope is distilled off, and upon condensation, the water separates from the solvent, which can then be returned to the reactor. organic-chemistry.org This method is highly effective in driving the equilibrium towards the products.
Reaction Temperature: The reaction is typically carried out at elevated temperatures, often under reflux conditions, to increase the reaction rate. patsnap.com The optimal temperature depends on the specific reactants, catalyst, and solvent used.
The following table outlines typical conditions for Fischer esterification of dicarboxylic acids with long-chain alcohols, which are analogous to the synthesis of the target compound.
| Parameter | Condition | Rationale |
|---|---|---|
| Reactant Molar Ratio (Acid:Alcohol) | 1:2 to 1:3 | Drives equilibrium towards product formation. masterorganicchemistry.com |
| Temperature | 120–180 °C | Increases reaction rate. srce.hr |
| Water Removal | Azeotropic distillation (e.g., with toluene) | Shifts equilibrium to maximize yield. organic-chemistry.org |
| Reaction Time | 4–12 hours | Dependent on catalyst, temperature, and scale. srce.hr |
The choice of catalyst is critical for achieving high yields in the formation of diisodecyl esters. A variety of catalysts can be employed, ranging from traditional mineral acids to more advanced solid acid catalysts.
Brønsted Acids: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used homogeneous catalysts due to their effectiveness and low cost. chemguide.co.ukchemistrysteps.com However, their corrosive nature and the difficulty in separating them from the final product can be drawbacks.
Lewis Acids: Metal salts such as ferric chloride (FeCl₃·6H₂O) and zirconyl chloride (ZrOCl₂·8H₂O) have been shown to be effective catalysts for the esterification of long-chain acids and alcohols. researchgate.netacs.org They can offer advantages in terms of selectivity and milder reaction conditions.
Heterogeneous (Solid) Acid Catalysts: To overcome the separation issues associated with homogeneous catalysts, solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15), silica (B1680970) chloride, and graphene oxide are increasingly being investigated. organic-chemistry.orgnih.gov These catalysts can be easily filtered off from the reaction mixture and potentially reused, making the process more environmentally friendly and cost-effective.
The table below summarizes various catalytic systems used in the esterification of dicarboxylic acids.
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Homogeneous Brønsted Acids | H₂SO₄, p-TsOH | High activity, low cost. chemguide.co.uk | Corrosive, difficult to separate, potential for side reactions. chemguide.co.uk |
| Homogeneous Lewis Acids | FeCl₃·6H₂O, Zr(IV) salts | High activity, milder conditions. organic-chemistry.orgacs.org | Can require specific handling, potential for metal contamination. |
| Heterogeneous (Solid) Acids | Ion-exchange resins, zeolites, silica chloride | Easily separable, reusable, less corrosive. organic-chemistry.orgnih.gov | May have lower activity than homogeneous catalysts, potential for pore blockage. |
The industrial-scale production of this compound is influenced by economic, environmental, and safety factors. As a non-phthalate plasticizer, its synthesis is part of a broader industry trend towards safer and more sustainable chemical products. grandviewresearch.comfuturemarketinsights.com
Key considerations for large-scale production include:
Raw Material Sourcing: The availability and cost of 1,2-cyclobutanedicarboxylic acid (or its precursor, such as trans-cinnamic acid for photochemical synthesis) and isodecyl alcohol are primary economic drivers. researchgate.net
Process Efficiency: Optimizing reaction conditions to maximize yield, minimize reaction time, and reduce energy consumption is crucial for cost-effective production. This includes efficient water removal and catalyst performance.
Catalyst Selection and Recovery: For industrial applications, the use of recoverable and reusable heterogeneous catalysts is highly desirable. This not only reduces catalyst cost but also simplifies product purification and minimizes waste streams. organic-chemistry.org
Product Purification: The final product must meet high purity standards for its intended applications. Purification steps may include neutralization to remove the acid catalyst, washing to remove unreacted alcohol and acid, and vacuum distillation.
Waste Management: The process should be designed to minimize the generation of waste. Aqueous waste from washing steps needs to be treated, and the recovery and recycling of solvents and excess reactants are important for both economic and environmental reasons.
Reactor Design: The choice of reactor material is important, especially when using corrosive acid catalysts. Glass-lined or stainless steel reactors are commonly used. For continuous processes, reactive distillation columns can be employed to simultaneously carry out the reaction and separate the products, which can significantly improve efficiency. researchgate.net
The shift towards non-phthalate plasticizers is driven by regulatory pressures and consumer demand for safer products, particularly in applications like toys, medical devices, and food packaging. jinlichemical.comsouthcitypetrochem.com This provides a strong market incentive for the development of efficient and sustainable industrial processes for compounds like this compound. dic-global.com
Stereochemistry and Conformation of Diisodecyl 1,2 Cyclobutanedicarboxylate
Cis-Trans Isomerism in 1,2-Cyclobutanedicarboxylate Systems
Cis-trans isomerism, also known as geometric isomerism, is a key feature of substituted cycloalkanes like Diisodecyl-1,2-cyclobutanedicarboxylate. wikipedia.orglibretexts.org The carbon-carbon single bonds within the cyclobutane (B1203170) ring are not free to rotate, which fixes the spatial orientation of substituents relative to the plane of the ring. wikipedia.orglibretexts.org This restriction gives rise to two distinct geometric isomers for a 1,2-disubstituted cyclobutane.
In the cis isomer , the two diisodecyl carboxylate functional groups are located on the same side of the cyclobutane ring's average plane. researchgate.netfiveable.me Conversely, in the trans isomer , the two substituent groups are positioned on opposite sides of the ring's plane. researchgate.netfiveable.me These two isomers are distinct chemical compounds with different physical properties, such as melting points, boiling points, and solubility, and they cannot be interconverted without breaking and reforming chemical bonds. libretexts.org The spatial separation between the functional groups differs significantly between the isomers; for instance, in the parent cyclobutane-1,2-dicarboxylic acid, the distance between the carboxyl groups is greater in the trans isomer (3.57 Å) compared to the cis isomer (3.05 Å). researchgate.net
| Isomer | Substituent Orientation | Relative Position |
| Cis | Same side of the ring plane | Closer proximity |
| Trans | Opposite sides of the ring plane | Greater separation |
Enantiomeric Forms and Chiral Resolution Techniques
The stereoisomers of this compound also exhibit chirality. The trans-isomer is chiral as it lacks an internal plane of symmetry and is not superimposable on its mirror image. It therefore exists as a pair of enantiomers. The cis-isomer, however, typically possesses a plane of symmetry that bisects the molecule, rendering it an achiral meso compound.
A 50:50 mixture of the two enantiomers of the trans isomer is known as a racemic mixture. libretexts.org Separating these enantiomers is a process called chiral resolution. libretexts.orgwikipedia.org Since enantiomers have identical physical properties in an achiral environment, resolution requires converting them into diastereomers, which have different physical properties and can be separated. libretexts.org
The most common method for resolving carboxylic acids is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent, often a chiral amine such as brucine (B1667951) or (S)-phenylethylamine. wikipedia.orgnih.gov The resulting salts, for example, (R-acid·S-base) and (S-acid·S-base), are diastereomers and will exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.org After separation, the resolving agent is removed, typically by treatment with acid, to yield the pure enantiomers of the original compound. wikipedia.org
Steps in Chiral Resolution via Diastereomeric Salt Formation
| Step | Action | Rationale |
|---|---|---|
| 1 | React the racemic mixture (e.g., trans-Diisodecyl-1,2-cyclobutanedicarboxylate) with a single enantiomer of a chiral resolving agent (e.g., a chiral amine). | Forms a mixture of diastereomeric salts. |
| 2 | Separate the diastereomers. | Diastereomers have different physical properties, such as solubility, allowing separation by fractional crystallization. pharmtech.com |
| 3 | Regenerate the individual enantiomers. | The separated diastereomeric salts are treated with an acid or base to remove the resolving agent, yielding the isolated, pure enantiomers. |
Conformational Dynamics of the Substituted Cyclobutane Ring
Contrary to a simple flat square, the cyclobutane ring is not planar. youtube.com A planar conformation would suffer from significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. youtube.com To alleviate this strain, the cyclobutane ring adopts a puckered or folded conformation. youtube.comnih.gov
This puckering comes at the cost of a slight increase in angle strain, as the C-C-C bond angles become slightly smaller than 90°. nih.gov However, the reduction in torsional strain is energetically favorable, making the puckered state the most stable conformation. nih.govacs.org The cyclobutane ring is dynamic, undergoing a rapid "ring-flipping" process where one puckered conformation inverts into another. acs.org
The presence of bulky substituents, such as the diisodecyl carboxylate groups, significantly influences the ring's conformational preferences. These large groups will preferentially occupy positions that minimize steric hindrance. In substituted cyclobutanes, substituents tend to favor the "equatorial" position in the puckered ring over the more sterically hindered "axial" position. acs.org This preference can modulate the ring-puckering and may result in one conformation being significantly more stable than the other. acs.org
| Strain Type | Planar Cyclobutane | Puckered Cyclobutane |
| Angle Strain | Minimized (90° angles) | Slightly Increased (<90° angles) |
| Torsional Strain | Maximized (eclipsed hydrogens) | Reduced (staggered hydrogens) |
Influence of Stereochemistry on Molecular Interactions and Reactivity
The specific stereochemistry of this compound isomers dictates their three-dimensional shape, which in turn governs their molecular interactions and chemical reactivity.
Cis vs. Trans Isomers: The different spatial arrangement of the ester groups in cis and trans isomers leads to distinct physical and chemical properties. In the cis isomer, the functional groups are held in close proximity on the same face of the ring. researchgate.net This can allow for intramolecular interactions that are not possible in the trans isomer, where the groups are positioned far apart. researchgate.net These differences can affect properties like polarity, dipole moment, and crystal lattice packing, leading to different melting and boiling points. wikipedia.org
Enantiomers: While the enantiomers of trans-Diisodecyl-1,2-cyclobutanedicarboxylate have identical physical properties in an achiral environment, their reactivity can differ significantly in the presence of other chiral molecules. Stereochemistry plays a pivotal role in biological activity, as molecular recognition by enzymes and receptors is often highly stereospecific. nih.gov One enantiomer may bind effectively to a biological target while the other shows little to no activity. nih.gov Similarly, in chemical reactions involving chiral reagents or catalysts, one enantiomer may react at a much faster rate than the other. The stereochemical arrangement also influences reactivity by affecting steric hindrance around the functional groups, which can control the accessibility of the molecule to reacting species. rsc.org
Advanced Analytical Characterization of Diisodecyl 1,2 Cyclobutanedicarboxylate
High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of Diisodecyl-1,2-cyclobutanedicarboxylate. This technique provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. For DIDCB, the exact mass can be calculated and compared to the experimentally determined value to confirm its identity.
Impurity profiling is another significant application of HRMS in the analysis of DIDCB. ijnrd.org The high resolving power of this technique enables the separation and detection of trace-level impurities that may be present from the synthesis process or degradation. ijnrd.org By analyzing the mass spectra, it is possible to identify and tentatively characterize these impurities based on their accurate mass measurements, which can provide insights into their elemental formulas. ijnrd.org This information is vital for quality control and for understanding the potential impact of impurities on the properties and applications of DIDCB.
| Parameter | Value |
|---|---|
| Molecular Formula | C28H52O4 |
| Calculated Exact Mass | 452.3866 g/mol |
| Observed m/z (M+H)+ | 453.3939 |
| Mass Accuracy (ppm) | < 5 ppm |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the atomic connectivity and stereochemistry of the molecule. researchgate.netweebly.com
1H NMR: The proton (1H) NMR spectrum reveals the different types of protons present in the molecule and their chemical environments. For DIDCB, one would expect to see signals corresponding to the protons on the cyclobutane (B1203170) ring, the methylene (B1212753) groups of the isodecyl chains, and the terminal methyl groups. The integration of these signals provides the relative number of protons of each type, while the splitting patterns (multiplicity) give information about neighboring protons.
13C NMR: The carbon-13 (13C) NMR spectrum provides information about the different carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the ester groups, the carbons of the cyclobutane ring, and the various carbons of the isodecyl chains.
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~173 |
| Cyclobutane CH | ~2.8-3.2 | ~45-50 |
| Cyclobutane CH2 | ~2.0-2.4 | ~25-30 |
| OCH2 | ~4.0-4.2 | ~65-70 |
| Isodecyl CH/CH2 | ~0.8-1.6 | ~14-40 |
| Isodecyl CH3 | ~0.8-0.9 | ~14 |
Chromatographic Separations for Isomer and Purity Analysis (e.g., GC, LC)
Gas Chromatography (GC): GC is a powerful technique for separating volatile and thermally stable compounds. nih.gov For DIDCB, GC can be used to separate different stereoisomers (e.g., cis and trans isomers) of the cyclobutane ring. researchgate.net The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. Coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the individual isomers and any volatile impurities.
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC. For DIDCB, reversed-phase HPLC is a common method for purity analysis. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is influenced by its hydrophobicity. By monitoring the elution profile with a suitable detector (e.g., UV or mass spectrometer), the purity of the sample can be assessed, and the presence of non-volatile impurities can be detected.
Fourier Transform Infrared Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. When a sample is irradiated with infrared light, specific functional groups absorb light at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule.
For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to the ester functional groups. The most prominent of these would be the C=O (carbonyl) stretching vibration, which typically appears in the region of 1730-1750 cm-1 for saturated esters. libretexts.org Another key feature would be the C-O stretching vibrations of the ester linkage, which are usually observed in the 1000-1300 cm-1 region. libretexts.org Additionally, the spectrum would display C-H stretching and bending vibrations from the cyclobutane ring and the long isodecyl alkyl chains. The absence of a broad O-H stretching band around 3200-3600 cm-1 would confirm the absence of carboxylic acid or alcohol impurities. researchgate.netscispace.com
-1Environmental Fate and Transformation Mechanisms of Diisodecyl 1,2 Cyclobutanedicarboxylate
Biodegradation Potential in Environmental Compartments
Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process in determining the ultimate fate and persistence of organic chemicals in the environment. mdpi.com
Studies on structurally similar high molecular weight plasticizers, such as diisodecyl phthalate (B1215562) (DIDP), have shown that biodegradation does occur, although often at a slower rate compared to their shorter-chain counterparts. researchgate.netnih.gov The degradation typically follows first-order kinetics, where the rate is proportional to the concentration of the compound. kaydiandesign.com
In terrestrial systems , the compound will be strongly adsorbed to soil organic matter, reducing its bioavailability to microorganisms and thus slowing the degradation rate. In aquatic systems , it will primarily partition to sediment, where microbial degradation will occur under both aerobic and anaerobic conditions, though rates are typically slower in the absence of oxygen. kaydiandesign.com
Table 2: Predicted Microbial Degradation Kinetics of Diisodecyl-1,2-cyclobutanedicarboxylate
| Environmental Compartment | Oxygen Level | Expected Degradation Rate | Influencing Factors |
|---|---|---|---|
| Soil (Terrestrial) | Aerobic | Slow | Bioavailability, soil organic matter content, microbial population |
| Sediment (Aquatic) | Aerobic | Slow | Bioavailability, partitioning, microbial population |
| Sediment (Aquatic) | Anaerobic | Very Slow | Redox potential, presence of specific anaerobic consortia |
Note: This table is illustrative, based on data for analogous high molecular weight plasticizers. Specific kinetic parameters (e.g., half-life) are not available.
Biotransformation is the chemical modification of a substance by a living organism. nih.gov For diester compounds, the primary biotransformation pathway involves a two-step enzymatic hydrolysis. nih.gov
Step 1: An esterase enzyme cleaves one of the ester bonds, resulting in the formation of the monoester, Monoisodecyl-1,2-cyclobutanedicarboxylate , and one molecule of Isodecanol .
Step 2: A second esterase acts on the monoester, cleaving the remaining ester bond to produce 1,2-cyclobutanedicarboxylic acid and a second molecule of Isodecanol .
Following this initial hydrolysis, the resulting acid and alcohol are further metabolized by microorganisms through established pathways. Isodecanol, a primary alcohol, would likely be oxidized to the corresponding aldehyde and then to a carboxylic acid, eventually entering central metabolic pathways. The 1,2-cyclobutanedicarboxylic acid would also be broken down further, ultimately leading to mineralization (conversion to CO2 and water). nih.gov
Environmental Partitioning and Distribution in Abiotic Media
Environmental partitioning describes how a chemical distributes itself between different environmental compartments (air, water, soil, sediment). libretexts.org This behavior is governed by the chemical's physical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). epa.gov
This compound is a large molecule with long, nonpolar alkyl chains, making it highly hydrophobic (water-repelling). ontosight.ai Its environmental distribution is characterized by:
Low Water Solubility: It will not readily dissolve in water.
High Octanol-Water Partition Coefficient (Kow): This indicates a strong tendency to partition from water into organic phases. Consequently, in aquatic environments, it will adsorb strongly to suspended particles and accumulate in sediments.
High Soil Organic Carbon-Water Partitioning Coefficient (Koc): In terrestrial environments, it will bind tightly to the organic matter in soil, leading to low mobility and minimal leaching into groundwater. epa.gov
Low Vapor Pressure: Due to its high molecular weight, it is not volatile. Therefore, partitioning into the atmosphere is expected to be negligible. geomembrane.com
The primary environmental sinks for this compound are expected to be soil and sediment, where it will persist and undergo slow degradation. publish.csiro.auresearchgate.net
Table 3: Predicted Environmental Partitioning Behavior of this compound
| Physicochemical Property | Predicted Value/Behavior | Environmental Implication |
|---|---|---|
| Water Solubility | Very Low | Minimal presence in the aqueous phase. |
| Vapor Pressure | Very Low | Negligible partitioning to the atmosphere. |
| Log Kow (Octanol-Water Partition Coefficient) | High | Strong adsorption to soil, sediment, and biota. |
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | High | Low mobility in soil; unlikely to leach to groundwater. |
Note: This table is based on predictions from the chemical's structure, as specific experimental values are not widely published.
Applications in Advanced Materials Science and Polymer Engineering
Modification of Polymer Properties (General Material Enhancement)
The incorporation of DIDCB into polymer matrices can lead to a range of beneficial modifications to their physical and mechanical properties. As a high-molecular-weight additive, it can effectively reduce the intermolecular forces between polymer chains, thereby increasing flexibility and reducing brittleness. This plasticizing effect is crucial for materials that need to withstand mechanical stress without fracturing.
The performance of DIDCB as a polymer modifier can be compared with other plasticizers, highlighting its potential advantages. For instance, its low volatility contributes to the longevity and durability of the final product, ensuring that the enhanced properties are maintained over time. univarsolutions.com This is particularly important in applications where the material is exposed to elevated temperatures. univarsolutions.com
Key enhancements attributed to the addition of DIDCB include:
Increased Flexibility and Elongation: The long decyl chains of DIDCB create space between polymer chains, allowing them to move more freely and enhancing the material's ability to bend and stretch without breaking.
Improved Processability: By lowering the melt viscosity of the polymer, DIDCB can facilitate easier processing during manufacturing techniques such as extrusion, injection molding, and calendering. westdry.com
Enhanced Low-Temperature Performance: The presence of DIDCB can lower the glass transition temperature of the polymer, maintaining its flexibility even in cold conditions. univarsolutions.com
The following table illustrates the potential impact of DIDCB on the properties of a common polymer like Polyvinyl Chloride (PVC), based on typical effects of high-molecular-weight plasticizers.
| Property | Unmodified PVC | PVC with DIDCB (Illustrative) |
| Tensile Strength (MPa) | 50 - 60 | 20 - 30 |
| Elongation at Break (%) | 20 - 40 | 200 - 400 |
| Hardness (Shore A) | 90 - 100 | 60 - 80 |
| Low-Temperature Brittleness (°C) | -10 to 0 | -40 to -20 |
Note: The values for "PVC with DIDCB" are illustrative and represent typical changes observed with the addition of a high-molecular-weight plasticizer. Actual values would depend on the specific formulation and concentration.
Compatibility and Interaction with Polymer Matrices
The effectiveness of DIDCB as a polymer modifier is highly dependent on its compatibility and interaction with the host polymer matrix. The chemical structure of DIDCB, featuring both a non-polar cyclobutane (B1203170) ring and long alkyl chains, as well as polar ester groups, allows for a nuanced interaction with a variety of polymers.
The long isodecyl chains contribute to good compatibility with non-polar polymers, while the ester groups can form favorable interactions with polar polymers. This amphiphilic nature suggests that DIDCB could be a versatile additive for a range of polymer systems. The degree of compatibility influences the efficiency of plasticization and the long-term stability of the blend. Poor compatibility can lead to phase separation and migration of the plasticizer to the surface of the material, a phenomenon known as "blooming." The high molecular weight of DIDCB helps to mitigate this risk. univarsolutions.com
Research into the interaction of similar dicarboxylate plasticizers with polymer matrices indicates that the geometry of the core ring structure can also play a role. The semi-rigid nature of the cyclobutane ring in DIDCB may influence the packing of polymer chains in a different manner compared to the planar aromatic ring of phthalates or the more flexible cyclohexane (B81311) ring of other non-phthalate alternatives. nih.gov
Role as a Constituent in Specialized Formulations (e.g., non-phthalate alternatives in specific industrial applications)
Growing health and environmental concerns regarding the use of certain phthalate (B1215562) plasticizers have driven the demand for safer alternatives. wikipedia.org Diisodecyl-1,2-cyclobutanedicarboxylate is positioned as a promising non-phthalate alternative due to its anticipated favorable toxicological profile, stemming from the absence of the phthalate moiety.
In specific industrial applications where high performance and safety are paramount, DIDCB can serve as a specialized constituent. These applications include:
Medical Devices: Materials used for medical tubing, blood bags, and other devices require plasticizers with low migration potential and high biocompatibility. wikipedia.org
Toys and Childcare Articles: To ensure the safety of products intended for children, the use of certain phthalates is restricted, creating a significant market for non-phthalate plasticizers like DIDCB. wikipedia.org
Food Contact Materials: Packaging materials that come into contact with food must adhere to strict regulations regarding the migration of chemical substances. wikipedia.org Non-phthalate plasticizers are increasingly favored for these applications. westdry.com
The following table provides a comparative overview of DIDCB with a common phthalate plasticizer, Diisodecyl Phthalate (DIDP), and another non-phthalate alternative, 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH).
| Feature | Diisodecyl Phthalate (DIDP) | This compound (DIDCB) (Anticipated) | 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) |
| Chemical Family | Phthalate | Cyclobutane Dicarboxylate | Cyclohexane Dicarboxylate |
| Regulatory Scrutiny | High | Low | Low |
| Primary Application | General-purpose plasticizer | Specialized, sensitive applications | Sensitive applications (toys, medical) |
| Key Structural Feature | Aromatic Ring | Cyclobutane Ring | Cyclohexane Ring |
Development of Novel Materials Incorporating Cyclobutane Dicarboxylates
The incorporation of cyclobutane dicarboxylates, such as DIDCB, into the backbone of polymers represents a frontier in the development of novel materials. researchgate.net Unlike their role as additives, when these molecules are used as monomers in polymerization reactions, they can impart unique properties to the resulting polymer.
The semi-rigid nature of the cyclobutane ring can introduce a degree of stiffness and thermal stability to the polymer chain. nih.gov This is in contrast to more flexible aliphatic rings. nih.gov Research into polymers containing cyclobutane moieties has shown potential for creating materials with a competitive property profile, such as high thermal stability and unique mechanical characteristics. nih.govresearchgate.net
The synthesis of polyesters and polyamides using cyclobutane-containing diacids or their ester derivatives as building blocks is an active area of research. und.edu These novel polymers could find applications in areas requiring high-performance materials, such as engineering plastics, fibers, and films. The ability to tailor the properties of these polymers by selecting specific stereoisomers of the cyclobutane dicarboxylate adds another layer of versatility to this class of materials.
Computational and Theoretical Studies of Diisodecyl 1,2 Cyclobutanedicarboxylate
Quantum Chemical Calculations on Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. rsdjournal.org These methods, such as Density Functional Theory (DFT) and ab initio calculations, can predict the three-dimensional arrangement of atoms (molecular geometry), as well as thermodynamic quantities like the molecule's heat of formation and strain energy.
For Diisodecyl-1,2-cyclobutanedicarboxylate, theoretical calculations would typically start with geometry optimization to find the lowest energy conformation. This involves determining the most stable arrangement of the cyclobutane (B1203170) ring and the two flexible isodecyl ester groups. Key parameters obtained from these calculations include bond lengths, bond angles, and dihedral angles.
Table 1: Hypothetical Calculated Structural Parameters for this compound
| Parameter | Value |
| C-C bond length (cyclobutane) | ~1.55 Å |
| C=O bond length (ester) | ~1.21 Å |
| C-O bond length (ester) | ~1.34 Å |
| O-C bond length (ester-isodecyl) | ~1.45 Å |
| C-C-C bond angle (cyclobutane) | ~88° |
| O=C-O bond angle (ester) | ~123° |
Note: These are representative values and would be precisely determined by specific quantum chemical calculations.
Energetic properties such as the molecule's total electronic energy, enthalpy of formation, and frontier molecular orbital energies (HOMO and LUMO) can also be computed. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Mechanistic Investigations of Reaction Pathways (e.g., Synthesis and Degradation)
Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the study of reaction mechanisms, transition states, and reaction kinetics. beilstein-journals.orgmdpi.com For this compound, this could involve investigating its synthesis from precursors like cyclobutane-1,2-dicarboxylic acid and isodecanol, or its degradation pathways under various conditions (e.g., hydrolysis, thermal decomposition).
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This helps in identifying the rate-determining step and understanding the factors that influence the reaction rate and product distribution. For instance, the mechanism of esterification could be explored to optimize reaction conditions for higher yields. Similarly, computational studies on the hydrolysis of the ester linkages would provide insights into its environmental persistence.
Molecular Dynamics Simulations of Compound-Material Interactions
Molecular dynamics (MD) simulations are a powerful technique for studying the time-dependent behavior of molecular systems. mdpi.com These simulations can provide a detailed picture of how this compound interacts with other molecules and materials at the atomic level. 193.6.1johannesfeist.eu
For example, if this compound is used as a plasticizer in a polymer matrix, MD simulations could model its diffusion within the polymer, its effect on the polymer's glass transition temperature, and the intermolecular forces governing their compatibility. The simulations would track the trajectories of all atoms in the system over time, providing insights into the dynamics and thermodynamics of the mixture.
Table 2: Potential Outputs from Molecular Dynamics Simulations of this compound in a Polymer Matrix
| Property | Description |
| Mean Squared Displacement (MSD) | Indicates the diffusivity of the plasticizer within the polymer. |
| Radial Distribution Function (RDF) | Describes the local arrangement of polymer chains around the plasticizer molecules. |
| Interaction Energy | Quantifies the strength of the interactions between the plasticizer and the polymer. |
| Glass Transition Temperature (Tg) | Can be estimated from changes in density or specific volume as a function of temperature in the simulation. |
Structure-Reactivity and Structure-Property Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. libretexts.orgnih.gov These models use molecular descriptors, which are numerical values derived from the chemical structure, to predict the properties of new or untested compounds.
For this compound, QSPR models could be developed to predict properties such as its boiling point, vapor pressure, and solubility based on a set of calculated molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Such models are useful for screening large numbers of related compounds and for understanding the structural features that govern specific properties.
Q & A
Basic Research Questions
Q. What are the established synthesis pathways for Diisodecyl-1,2-cyclobutanedicarboxylate, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves esterification of 1,2-cyclobutanedicarboxylic acid with isodecyl alcohol under acidic catalysis. Key parameters include temperature control (80–120°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios (1:2.2 acid-to-alcohol molar ratio). Yields can be optimized via real-time monitoring using FTIR to track ester bond formation (C=O stretching at ~1740 cm⁻¹) . Electrochemical reduction methods, analogous to those used for methyl 1,2-cyclobutanedicarboxylate derivatives, may also apply, employing proton-exchange membrane (PEM) cells with platinum electrodes .
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Methodological Answer :
- GC-MS : For purity assessment, use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas (1.2 mL/min) and a temperature ramp of 10°C/min from 50°C to 300°C.
- NMR : ¹H NMR (CDCl₃, 400 MHz) should show cyclobutane ring protons at δ 3.2–3.5 ppm (multiplet) and isodecyl chain methyl groups at δ 0.8–0.9 ppm.
- HPLC : Reverse-phase C18 column with UV detection at 210 nm (mobile phase: acetonitrile/water, 85:15 v/v) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound across studies?
- Methodological Answer : Contradictions often arise from variations in test models (e.g., in vitro vs. in vivo) or exposure pathways. Conduct a systematic review using the EPA’s framework:
Data Collection : Search ProQuest, Science Direct, and gray literature using terms like “this compound” AND (“toxicity” OR “bioaccumulation”) .
Weight of Evidence : Prioritize studies adhering to OECD guidelines (e.g., Test No. 211 for aquatic toxicity).
Meta-Analysis : Use tools like RevMan to assess heterogeneity (I² statistic) and subgroup differences (e.g., species sensitivity) .
Q. What experimental designs are recommended for studying environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffer solutions (pH 4–9) at 25–50°C, sampling at intervals for LC-MS/MS analysis (MRM transitions m/z 420 → 245).
- Photolysis : Use a xenon arc lamp (λ > 290 nm) in aqueous suspensions; monitor degradation products via high-resolution Orbitrap MS .
- Microbial Degradation : Employ OECD 301B Ready Biodegradation tests with activated sludge; quantify CO₂ evolution via gas chromatography .
Q. How can researchers address challenges in quantifying trace levels of this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges, eluted with dichloromethane:methanol (9:1).
- Detection : Use UPLC-ESI-QTOF (positive ion mode) with a limit of quantification (LOQ) of 0.1 ng/mL.
- Matrix Effects : Correct using isotope-labeled internal standards (e.g., ¹³C-labeled analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
